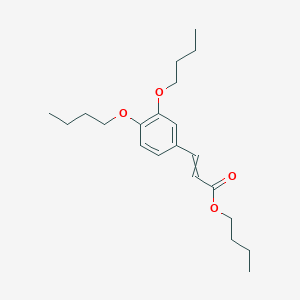
Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(3,4-dibutoxyphényl)prop-2-énoate de butyle est un composé organique de formule moléculaire C21H32O4. C'est un dérivé de l'acide phénylpropanoïque, caractérisé par la présence de groupes butoxy liés au cycle phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 3-(3,4-dibutoxyphényl)prop-2-énoate de butyle implique généralement l'estérification de l'acide 3-(3,4-dibutoxyphényl)prop-2-énoïque avec du butanol. La réaction est catalysée par un catalyseur acide tel que l'acide sulfurique. Le processus implique le reflux des réactifs dans un solvant organique, suivi d'une purification par distillation ou recristallisation .
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés garantit une qualité et un rendement constants. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser la production de sous-produits .
Analyse Des Réactions Chimiques
Types de réactions : Le 3-(3,4-dibutoxyphényl)prop-2-énoate de butyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Les groupes butoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes ou les nucléophiles peuvent faciliter les réactions de substitution.
Principaux produits :
Oxydation : Formation d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation de divers phénylpropanoates substitués.
4. Applications de la recherche scientifique
Le 3-(3,4-dibutoxyphényl)prop-2-énoate de butyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses propriétés bioactives.
Industrie : Utilisé dans la production de polymères, de revêtements et d'adhésifs en raison de sa stabilité chimique et de sa réactivité
5. Mécanisme d'action
Le mécanisme d'action du 3-(3,4-dibutoxyphényl)prop-2-énoate de butyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié .
Composés similaires :
- 3-(3,4-diméthoxyphényl)prop-2-énoate de butyle
- 3-(3,4-dihydroxyphényl)prop-2-énoate de butyle
- 3-(3,4-diméthylphényl)prop-2-énoate de butyle
Comparaison : Le 3-(3,4-dibutoxyphényl)prop-2-énoate de butyle est unique en raison de la présence de groupes butoxy, qui améliorent sa lipophilie et potentiellement son activité biologique. Comparé à ses analogues diméthoxy et dihydroxy, le dérivé dibutoxy peut présenter des profils de solubilité et de réactivité différents, ce qui le rend adapté à des applications spécifiques .
Applications De Recherche Scientifique
Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity
Mécanisme D'action
The mechanism of action of Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- Butyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
- Butyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Butyl 3-(3,4-dimethylphenyl)prop-2-enoate
Comparison: Butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate is unique due to the presence of butoxy groups, which enhance its lipophilicity and potentially its biological activity. Compared to its dimethoxy and dihydroxy analogs, the dibutoxy derivative may exhibit different solubility and reactivity profiles, making it suitable for specific applications .
Propriétés
Numéro CAS |
185754-33-0 |
|---|---|
Formule moléculaire |
C21H32O4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
butyl 3-(3,4-dibutoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H32O4/c1-4-7-14-23-19-12-10-18(17-20(19)24-15-8-5-2)11-13-21(22)25-16-9-6-3/h10-13,17H,4-9,14-16H2,1-3H3 |
Clé InChI |
CZSYPJZRMGDSED-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C=CC(=O)OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12560141.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
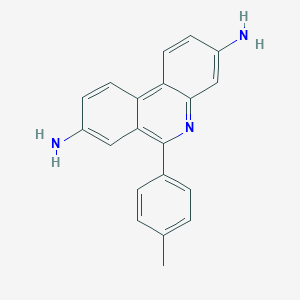
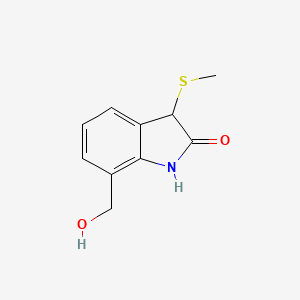

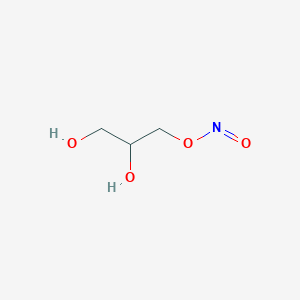
![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)
![3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-](/img/structure/B12560200.png)
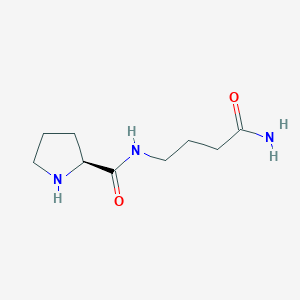
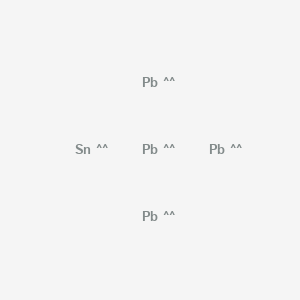
![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)
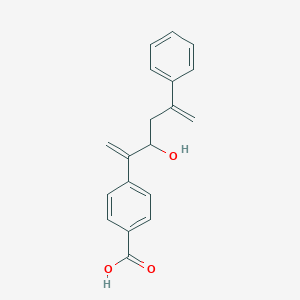
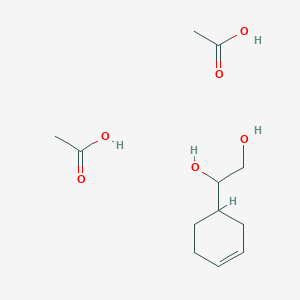
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
